molecular formula C8H11ClN2 B12275444 1-(2-Chloro-pyridin-4-yl)-propylamine

1-(2-Chloro-pyridin-4-yl)-propylamine

Cat. No.: B12275444
M. Wt: 170.64 g/mol
InChI Key: NAEAXIYCMLCDSF-UHFFFAOYSA-N
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Description

1-(2-Chloro-pyridin-4-yl)-propylamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro-substituted pyridine ring attached to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-pyridin-4-yl)-propylamine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-pyridin-4-yl)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

1-(2-Chloro-pyridin-4-yl)-propylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-pyridin-4-yl)-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Chloro-pyridin-4-yl)-ethanone
  • 1-(2-Chloro-pyridin-4-yl)-piperazine
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness: 1-(2-Chloro-pyridin-4-yl)-propylamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3

InChI Key

NAEAXIYCMLCDSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=NC=C1)Cl)N

Origin of Product

United States

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